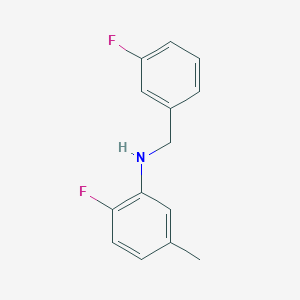

2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline

Description

Overview of Aniline (B41778) Derivatives in Advanced Organic Synthesis and Biological Probe Development

Aniline and its derivatives are foundational pillars in the field of organic chemistry, serving as versatile intermediates in a multitude of synthetic applications. nbinno.comresearchgate.net They are precursors to a wide range of products, including dyes, polymers, and pharmaceuticals. researchgate.netwikipedia.org In advanced organic synthesis, the amino group of aniline provides a reactive handle for numerous chemical transformations, enabling the construction of complex molecular architectures. researchgate.netwisdomlib.org

Furthermore, aniline derivatives are increasingly utilized in the development of biological probes. These are small molecules designed to selectively interact with biological targets, allowing for the visualization and study of cellular processes. nih.gov The structural diversity of aniline derivatives allows for the fine-tuning of their electronic and steric properties, which is essential for achieving the high specificity and sensitivity required for effective biological probes.

Significance of Fluorinated Organic Compounds in Molecular Design and Mechanistic Investigations

The introduction of fluorine into organic molecules has become a powerful strategy in modern molecular design, particularly in the pharmaceutical and agrochemical industries. nih.govresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity of a molecule. nih.gov Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and improve bioavailability by modulating lipophilicity. nih.govresearchgate.net

In mechanistic investigations, fluorinated compounds serve as valuable tools. The fluorine-19 isotope (¹⁹F) is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, providing a sensitive and background-free signal that can be used to probe molecular interactions and reaction mechanisms. researchgate.net This makes fluorinated analogues of natural substrates or inhibitors powerful tools for studying enzyme kinetics and mechanisms.

Historical Trajectory of Research Leading to the Exploration of 2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline

The exploration of complex molecules like this compound is the culmination of decades of research in several distinct yet interconnected fields. The history of aniline chemistry dates back to the 19th century with the development of synthetic dyes. wikipedia.org Over the 20th century, the role of aniline derivatives expanded dramatically, particularly with the advent of sulfa drugs and other aniline-based pharmaceuticals. researchgate.net

The field of organofluorine chemistry, on the other hand, saw significant development during and after World War II, driven by the need for new materials with unique properties. nih.gov The discovery of the profound effects of fluorination on biological activity in the mid-20th century led to a surge of interest in the synthesis and application of fluorinated organic compounds in medicine. nih.gov The development of selective and efficient fluorination methods has been a major focus of research, enabling the synthesis of increasingly complex and precisely functionalized molecules. researchgate.net The convergence of these historical research streams—advanced aniline chemistry and the strategic use of fluorine—has paved the way for the rational design and investigation of highly specialized molecules such as this compound.

Detailed Research Findings

While specific research findings on this compound are not widely published, its structural components suggest its utility in areas where related compounds have shown significant activity. For instance, N-benzylated aniline derivatives have been investigated for their potential as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. Furthermore, fluorinated aniline moieties are common in a variety of biologically active compounds, including anticancer and antimicrobial agents. nih.gov

The synthesis of such a compound would likely involve a multi-step process, beginning with the appropriate substituted aniline and benzyl (B1604629) halide precursors. The reaction conditions would need to be carefully controlled to achieve the desired N-alkylation and avoid side reactions.

Table 1: Physicochemical Properties of Related Aniline Derivatives This table presents data for structurally related compounds to infer potential properties of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Fluoroaniline | C₆H₆FN | 111.12 | 182-183 |

| 5-Methylaniline (p-Toluidine) | C₇H₉N | 107.15 | 200 |

| N-Benzylaniline | C₁₃H₁₃N | 183.25 | 300 |

| 3-Fluorobenzylamine | C₇H₈FN | 125.14 | 184 |

Interactive Data Table: Click on headers to sort.

Table 2: Key Research Applications of Aniline and Fluorinated Compounds

| Chemical Class | Key Research Applications |

| Aniline Derivatives | Synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. Development of biological probes and sensors. researchgate.netrsc.org |

| Fluorinated Organic Compounds | Enhancement of metabolic stability and bioavailability in drug candidates. nih.gov Tools for mechanistic studies using ¹⁹F NMR. researchgate.net Development of advanced materials with unique properties. |

| N-Benzylated Anilines | Precursors for heterocyclic synthesis. Investigated for various biological activities, including enzyme inhibition. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-[(3-fluorophenyl)methyl]-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N/c1-10-5-6-13(16)14(7-10)17-9-11-3-2-4-12(15)8-11/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOBKPKPFBAFGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Fluoro N 3 Fluorobenzyl 5 Methylaniline

Precursor Synthesis and Derivatization Routes to 2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline

Synthesis of Key Starting Materials for this compound

The primary precursors for the target molecule are a substituted aniline (B41778), specifically 2-fluoro-5-methylaniline (B1296174), and a fluorinated benzyl (B1604629) halide, such as 3-fluorobenzyl bromide or chloride.

The key aniline precursor is 2-fluoro-5-methylaniline. A common synthetic route to this compound involves the reduction of a corresponding nitroaromatic compound. For instance, 4-fluoro-1-methyl-2-nitrobenzene can be reduced to 5-fluoro-2-methylaniline. chemicalbook.com Another commercially available and structurally related isomer is 2-fluoro-5-methylaniline. sigmaaldrich.com

A typical laboratory-scale synthesis of a similar compound, 5-fluoro-2-methylaniline, involves the reduction of 4-fluoro-2-nitrotoluene. chemicalbook.com This transformation can be achieved using iron powder in the presence of an acid, such as hydrochloric acid, in a solvent like ethanol. The reaction mixture is typically heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified, for example, by column chromatography. chemicalbook.com

Detailed below are the properties of relevant substituted anilines:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Fluoro-5-methylaniline | 452-84-6 | C₇H₈FN | 125.14 | 80-86 / 11 mmHg |

| 5-Fluoro-2-methylaniline | 367-29-3 | C₇H₈FN | 125.14 | Not specified |

The second key precursor is a fluorinated benzyl halide, such as 3-fluorobenzyl bromide or 3-fluorobenzyl chloride. These reagents can be synthesized from 3-fluorotoluene (B1676563) through radical bromination or chlorination, respectively. Alternatively, 3-fluorobenzyl alcohol can be converted to the corresponding halide using standard halogenating agents. For example, 3-fluorobenzyl bromide can be synthesized from fluorobenzene (B45895) in a one-step bromomethylation process. chemicalbook.com

Commercially available 3-fluorobenzyl chloride is a common starting material for introducing the 3-fluorobenzyl group. sigmaaldrich.commerckmillipore.com

The properties of these key reagents are summarized in the table below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) |

| 3-Fluorobenzyl bromide | 456-41-7 | C₇H₆BrF | 189.02 | Not specified | Not specified |

| 3-Fluorobenzyl chloride | 456-42-8 | C₇H₆ClF | 144.57 | 176-177 | 58 |

Strategic Design and Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target compound, this compound, suggests that the most logical disconnection is at the C-N bond between the aniline nitrogen and the benzylic carbon. This disconnection leads to two primary synthons: the 2-fluoro-5-methylaniline anion and the 3-fluorobenzyl cation. These synthons correspond to the synthetic equivalents of 2-fluoro-5-methylaniline and a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide or chloride), respectively.

This retrosynthetic strategy is illustrated below:

Figure 1. Retrosynthetic analysis of this compound.

This approach is synthetically feasible as it relies on the well-established nucleophilic substitution reaction between an amine and an alkyl halide. The synthesis of the required precursors, as detailed in the preceding sections, utilizes commercially available materials and established chemical transformations.

Direct Synthetic Pathways to this compound

The direct synthesis of the target compound can be achieved through the formation of the key C-N bond. Nucleophilic aromatic substitution provides a viable route for this transformation.

Nucleophilic Aromatic Substitution (SNAr) Approaches to Amino-Fluoroaryl Linkages

The formation of the diarylamine linkage in similar structures can be achieved through nucleophilic aromatic substitution (SNA_r) reactions. acs.orgacs.orgrsc.org While the target molecule is a benzyl-substituted aniline rather than a true diarylamine, the principles of nucleophilic substitution at an amine are analogous. In this case, the reaction would be a nucleophilic alkylation of the aniline.

The proposed synthesis would involve the reaction of 2-fluoro-5-methylaniline with a 3-fluorobenzyl halide. This reaction is typically carried out in the presence of a base to deprotonate the aniline, thereby increasing its nucleophilicity. Common bases for this transformation include potassium carbonate or triethylamine. The reaction is generally performed in a suitable organic solvent, such as dimethylformamide (DMF) or acetonitrile.

The general reaction scheme is as follows:

Figure 2. General reaction scheme for the synthesis of this compound.

The reaction conditions, such as temperature and reaction time, would need to be optimized to achieve a good yield of the desired product while minimizing potential side reactions, such as over-alkylation of the aniline nitrogen.

Reductive Amination Strategies for N-Benzyl Bond Formation

Reductive amination is a cornerstone method for forming C-N bonds and is highly suitable for synthesizing this compound. This process typically involves a two-step, one-pot reaction. First, the primary aniline, 2-fluoro-5-methylaniline, reacts with 3-fluorobenzaldehyde (B1666160) to form an intermediate imine (a Schiff base). This imine is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for the reduction step, each with its own advantages in terms of reactivity and selectivity.

Borohydride (B1222165) Reagents : Sodium borohydride (NaBH₄) is a common and cost-effective choice, though it may require acidic conditions to be effective for imine reduction. A milder and more selective alternative is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is particularly effective for reductive aminations and can be used in non-protic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

Catalytic Hydrogenation : This classic method involves reacting the imine with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. It is a clean method, as the only byproduct is water.

Hydrosilanes : In conjunction with a catalyst like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), hydrosilanes (e.g., Me₂PhSiH) can serve as effective reducing agents. bris.ac.ukresearchgate.net This metal-free approach is tolerant of moisture and can be performed in "wet" solvents, simplifying the experimental setup. bris.ac.ukresearchgate.net

The general reaction scheme is as follows: 2-fluoro-5-methylaniline + 3-fluorobenzaldehyde → [Imine Intermediate] --(Reducing Agent)--> this compound

Below is a table illustrating typical conditions for reductive amination based on analogous transformations.

| Reagent System | Solvent | Temperature | Typical Yield | Reference |

| NaBH(OAc)₃ | Dichloromethane (DCM) | Room Temperature | High | General Knowledge |

| H₂ / Pd-C | Ethanol / Methanol | Room Temperature | High | General Knowledge |

| Me₂PhSiH / B(C₆F₅)₃ | o-Dichlorobenzene | 100 °C | Good to High | bris.ac.ukresearchgate.net |

| BH₃·N(C₂H₅)₃ | Dichloromethane (DCM) | Room Temperature | Excellent | rsc.org |

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig) for N-Arylation (if applicable)

Palladium-catalyzed amination, specifically the Buchwald-Hartwig reaction, is a powerful tool for forming carbon-nitrogen bonds. However, its primary application is for N-arylation, which involves the coupling of an amine with an aryl halide or triflate. In the context of synthesizing this compound from 2-fluoro-5-methylaniline, the Buchwald-Hartwig reaction is not directly applicable for the final bond-forming step, as this step requires the formation of an N-benzyl bond (a C(sp³)-N bond), not an N-aryl bond (a C(sp²)-N bond).

The N-aryl bond in the target molecule is already present within the 2-fluoro-5-methylaniline starting material. While the Buchwald-Hartwig amination could theoretically be used to synthesize this precursor, it does not apply to the specific transformation of attaching the 3-fluorobenzyl group to the aniline nitrogen.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the synthesis of this compound is crucial for maximizing product yield and minimizing impurities. This can be achieved via direct N-alkylation using a 3-fluorobenzyl halide or via the aforementioned reductive amination. Key parameters for optimization include the choice of catalyst, solvent, base, and temperature. researchgate.net

Catalyst : For N-alkylation reactions involving benzyl alcohols (via a "borrowing hydrogen" mechanism), transition metal catalysts are essential. rsc.org Complexes of manganese, iridium, or palladium have shown high efficiency. rsc.orgnih.govrsc.org For instance, manganese pincer complexes have been used for the selective N-alkylation of anilines with benzyl alcohol. nih.gov

Solvent : The choice of solvent can significantly impact reaction rates and yields. For reductive aminations, chlorinated solvents like DCM or DCE are common. For metal-catalyzed N-alkylations, toluene (B28343) is often a suitable medium. nih.govrsc.org

Base : In N-alkylation reactions with benzyl halides or alcohols, a base is typically required to neutralize the acid byproduct or to facilitate catalyst turnover. Common bases include potassium tert-butoxide (t-BuOK) or inorganic carbonates like K₂CO₃. nih.gov

Temperature : Reaction temperatures can range from room temperature to elevated temperatures (80-150 °C), depending on the reactivity of the substrates and the catalyst system used. nih.govrsc.org Higher temperatures often increase the reaction rate but may also lead to side reactions, requiring careful optimization.

The following table summarizes key parameters and their potential effects on the synthesis.

| Parameter | Variation | Effect on Yield/Selectivity | Reference |

| Temperature | Increasing from 90°C to 150°C | Increased selectivity towards the desired amine product over the imine intermediate in borrowing-hydrogen reactions. rsc.org | rsc.org |

| Catalyst Loading | 0.1 mol% to 5 mol% | Higher loading generally increases conversion but must be balanced against cost and potential side reactions. researchgate.netrsc.org | researchgate.netrsc.org |

| Base | t-BuOK, Cs₂CO₃, t-BuOLi | The choice of base can be critical; strong bases often give higher yields in cross-coupling reactions. nih.gov | nih.gov |

| Reactant Ratio | Amine:Alcohol (1:1.2 to 1:5) | An excess of the alkylating agent (e.g., benzyl alcohol) can drive the reaction to completion. nih.govrsc.org | nih.govrsc.org |

Advanced Synthetic Techniques Applied to this compound Production

Modern synthetic chemistry offers several advanced techniques that can enhance the efficiency, safety, and scalability of chemical production.

Flow Chemistry Approaches in Aniline Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions. beilstein-journals.orguc.pt

For the synthesis of this compound, a flow reactor could be designed where streams of 2-fluoro-5-methylaniline and 3-fluorobenzaldehyde are mixed before entering a heated reaction coil. A third stream containing a reducing agent could then be introduced. The product stream would continuously exit the reactor, allowing for in-line purification. durham.ac.uk This approach can lead to higher yields, reduced reaction times, and easier scalability compared to batch methods. beilstein-journals.orgnih.gov

| Feature | Batch Synthesis | Flow Synthesis | Reference |

| Reaction Time | Hours | Minutes | beilstein-journals.org |

| Heat Transfer | Limited by vessel surface area | Highly efficient due to high surface-to-volume ratio | uc.pt |

| Safety | Risk of thermal runaway in large batches | Inherently safer due to small reaction volumes | uc.pt |

| Scalability | Requires larger reactors | Achieved by running the system for longer periods ("scaling out") | uc.pt |

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions directly and efficiently. This technique often leads to dramatic reductions in reaction times, from hours to minutes, along with increased product yields and purity. nih.govtandfonline.com

The synthesis of this compound via reductive amination or direct N-alkylation could be significantly accelerated using microwave irradiation. The reactants would be mixed in a microwave-safe vessel and subjected to a set temperature and power for a short duration. The rapid and uniform heating provided by the microwave can overcome activation energy barriers more effectively than conventional heating methods. rsc.orgnih.gov

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | Several hours | Moderate to Good | rsc.org |

| Microwave Irradiation | 3-25 minutes | Good to Excellent | rsc.org |

Photochemical Methods for Specific Bond Formations (if applicable)

Photochemical methods, which use light to initiate chemical reactions, offer unique pathways for bond formation. Recent research has demonstrated the photochemical synthesis of primary arylamines and symmetric diarylamines from aryl bromides using a nickel catalyst. rsc.orgrsc.org In these systems, light irradiation facilitates a Ni(I)/Ni(III) catalytic cycle to form the C-N bond. rsc.org

While these methods are powerful for creating N-aryl bonds, their direct application to form the N-benzyl bond in this compound is not a standard or straightforward approach. The established photochemical C-N bond formations typically involve the coupling of an amine source with an aryl halide. rsc.orgresearchgate.net Synthesizing the target molecule would require a different photochemical strategy, one that activates a C(sp³)-H bond on a toluene derivative or a C(sp³)-Halogen bond on a benzyl halide for coupling with the aniline. While plausible, this remains a less conventional route compared to reductive amination or thermal N-alkylation for this specific transformation.

Derivatization and Functionalization of this compound

The potential for derivatization of this compound exists at several positions, including its two aromatic rings and the secondary amine linkage. However, specific studies detailing these transformations could not be retrieved.

The aromatic rings of this compound present opportunities for various electrophilic aromatic substitution reactions. The directing effects of the existing substituents (fluoro, methyl, and the secondary amine) would influence the regioselectivity of such reactions. For instance, the aniline ring is activated by the amine and methyl groups, while the benzyl ring is influenced by the fluoro substituent.

Common modifications could theoretically include:

Halogenation: Introduction of additional halogen atoms (e.g., bromine, chlorine) onto either aromatic ring.

Nitration: Addition of a nitro group, which can subsequently be reduced to an amine, allowing for further functionalization.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation: Addition of acyl or alkyl groups.

Despite the theoretical potential for these reactions, a thorough search of scientific literature did not yield any specific examples or detailed research findings for the halogenation, nitration, or other electrophilic substitution reactions on this compound.

The secondary amine in this compound is a key site for a variety of chemical transformations. These reactions could be employed to synthesize a diverse range of derivatives. Potential reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Introduction of an additional alkyl group to form a tertiary amine.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

N-Oxidation: Formation of the corresponding N-oxide.

However, specific studies detailing the acylation, alkylation, or other reactions at the secondary amine nitrogen of this compound are not available in the reviewed literature.

The synthesis of analogs and structural homologs is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). For this compound, this could involve:

Varying the substitution pattern on either aromatic ring.

Replacing the fluoro and methyl groups with other substituents.

Altering the length or nature of the linker between the two aromatic moieties.

Molecular Design Principles and Structure Activity Relationship Sar of 2 Fluoro N 3 Fluorobenzyl 5 Methylaniline and Its Analogs

Analysis of Core Structural Features of 2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. tandfonline.comresearchgate.net In this compound, one fluorine atom is present on the aniline (B41778) ring and another on the benzyl (B1604629) moiety. Fluorine's high electronegativity can significantly alter the electron distribution within the molecule, impacting pKa, dipole moment, and chemical stability. tandfonline.com The presence of fluorine can lower the basicity of the aniline nitrogen, which may improve bioavailability by facilitating better membrane permeation. tandfonline.com

Fluorine substitution is also known to increase the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. researchgate.netencyclopedia.pub The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to cleavage. nih.gov Furthermore, fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity. researchgate.netresearchgate.net

| Property | Influence of Fluoro Substituents |

| Electronic Effects | Alters electron distribution, reduces the basicity of the aniline nitrogen, and can impact the pKa. tandfonline.com |

| Metabolic Stability | Can block sites of metabolism, leading to increased stability due to the strength of the C-F bond. encyclopedia.pubnih.gov |

| Binding Affinity | May enhance binding to target proteins through various non-covalent interactions. tandfonline.com |

| Physicochemical Properties | Increases lipophilicity, which can affect membrane permeation. tandfonline.com |

The N-benzyl group is a common structural motif in drug discovery due to its structural flexibility and three-dimensional nature. researchgate.netnih.gov This moiety allows the molecule to adopt various conformations, which can be crucial for fitting into the binding pocket of a biological target. psu.edu The N-benzyl substitution can also enhance solubility and facilitate important cation-π and π-π interactions with the active sites of various targets. researchgate.net

The conformational flexibility of the N-benzyl group is determined by the rotatable bond between the nitrogen and the benzylic carbon. psu.edu The orientation of the benzyl ring relative to the aniline core can significantly influence the molecule's interaction with its target. In some cases, restricting the conformation of the N-benzyl group has led to more selective and potent compounds. nih.gov

| Feature | Role of the N-Benzyl Moiety |

| Conformational Flexibility | Allows the molecule to adopt different spatial arrangements to fit into a binding site. psu.edu |

| Molecular Recognition | The aromatic ring can participate in cation-π and π-π stacking interactions with the target protein. researchgate.net |

| Physicochemical Properties | Can be utilized to fine-tune efficacy and physicochemical properties during drug development. researchgate.netnih.gov |

The methyl group on the aniline ring is an electron-donating group, which can influence the electronic properties and reactivity of the aromatic system. echemi.com This substitution can impact the molecule's interaction with its biological target and its metabolic profile. In some aniline derivatives, the presence of a methyl group ortho to the amine functionality has been shown to be important for biological activity. psu.edu The methyl group also adds steric bulk, which can influence the preferred conformation of the molecule and prevent or slow down metabolic reactions at adjacent positions.

| Aspect | Impact of the Methyl Group |

| Electronic Effect | Acts as an electron-donating group, increasing the electron density of the aniline ring. |

| Steric Hindrance | Provides steric bulk that can influence molecular conformation and block metabolic attack. |

| Lipophilicity | Increases the overall lipophilicity of the molecule, which can affect its absorption and distribution. |

| Biological Activity | The position of the methyl group can be critical for the compound's interaction with its biological target. psu.edu |

Comparative SAR Studies with Related Aniline Derivatives

To understand the structure-activity relationship of this compound, it is useful to consider hypothetical modifications to its structure and their potential effects on activity.

The nature and position of substituents on both the aniline and benzyl rings are expected to have a significant impact on the compound's biological activity. The following table outlines potential effects based on general medicinal chemistry principles.

| Position of Substitution | Type of Substituent | Potential Effect on Activity | Rationale |

| Aniline Ring (Positions 3, 4, 6) | Electron-Withdrawing (e.g., -Cl, -CF3) | Variable | Could alter the pKa of the aniline nitrogen, affecting binding and cell permeability. |

| Aniline Ring (Positions 3, 4, 6) | Electron-Donating (e.g., -OCH3) | Variable | May increase electron density and affect metabolism and target interaction. |

| Benzyl Ring (Ortho, Meta, Para) | Small, Lipophilic (e.g., -CH3, -Cl) | Potential Increase | Could enhance binding through hydrophobic interactions in the target's binding pocket. |

| Benzyl Ring (Ortho, Meta, Para) | Bulky (e.g., -t-butyl) | Potential Decrease | May cause steric hindrance, preventing optimal binding to the target. |

| Benzyl Ring (Ortho, Meta, Para) | Hydrogen Bond Donor/Acceptor (e.g., -OH, -NH2) | Potential Increase | Could form additional hydrogen bonds with the target, increasing affinity. |

The linker connecting the aniline nitrogen to the benzyl ring is another critical determinant of biological activity. Modifications to this linker can alter the distance and relative orientation of the two aromatic rings.

| Linker Modification | Example | Potential Effect on Activity | Rationale |

| Increased Length | N-(3-fluorophenethyl)-aniline derivative | Variable | Changes the distance between the two phenyl rings, which may improve or disrupt binding. |

| Increased Rigidity | Introduction of a double bond (e.g., stilbene-like linker) | Potential Increase in Selectivity | Restricts conformational freedom, potentially locking the molecule in its bioactive conformation. psu.edu |

| Increased Flexibility | Addition of another methylene (B1212753) group | Potential Decrease in Potency | May increase the entropic penalty upon binding due to a larger number of rotatable bonds. |

| Substitution on the Linker | Addition of a methyl group to the benzylic carbon | Variable | Could introduce a chiral center and provide steric hindrance, affecting binding and metabolism. |

Impact of N-Substitution Patterns on Biological Interactions

The N-substitution pattern in aniline derivatives is a pivotal factor in modulating their biological profiles. In the case of this compound, the N-(3-fluorobenzyl) group is not merely a bulky substituent but an integral component that dictates the molecule's orientation within a potential binding site and introduces specific electronic and steric properties.

The derivatization of the aniline nitrogen allows for the fine-tuning of the atom's basicity and nucleophilicity, which in turn affects its coordination behavior. nih.gov The introduction of a benzyl group, creating a secondary amine linkage, provides a flexible spacer that allows the two aromatic rings to adopt optimal positions for target engagement. Studies on related N-benzylaniline compounds show that the biological activity is highly sensitive to the nature and position of substituents on both aromatic rings. researchgate.netnih.gov

For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as USP1/UAF1 deubiquitinase inhibitors, the N-benzyl group was crucial for activity. acs.orgnih.gov Modifications at the benzylic position, such as gem-dimethyl substitution or deuteration, were explored to enhance metabolic stability without compromising potency, underscoring the importance of this group's interaction with the target. acs.org

The presence of a fluorine atom on the benzyl ring, specifically at the meta-position, is a key design element. Fluorine can significantly modulate potency, bioavailability, and other pharmacokinetic properties. beilstein-journals.org In the context of kinase inhibitors, a 3-fluorobenzyl group or a related (3-fluorobenzyl)oxy moiety has been shown to be favorable for activity. mdpi.com This is exemplified in potent ALK5 inhibitors, where an N-(3-fluorobenzyl) group is part of the core structure, contributing to high inhibitory effects in cellular assays. nih.govresearchgate.net The fluorine atom can engage in favorable interactions within a protein's active site, such as forming hydrogen bonds or participating in dipole-dipole interactions, thereby enhancing binding affinity.

The table below summarizes the structure-activity relationships observed in analogous N-substituted compounds, providing insights into the likely contribution of the N-(3-fluorobenzyl) moiety.

| Compound Series | N-Substitution | Observed Impact on Biological Activity | Reference |

| USP1/UAF1 Inhibitors | N-benzyl and derivatives | Essential for nanomolar inhibitory potency. Benzylic position is a site for metabolic modification. | acs.orgnih.gov |

| 17β-HSD3 Inhibitors | Substituted aryl benzylamines | N-acetamido group migration showed that substitution pattern is critical for maintaining orientation in the enzyme's hydrophobic pocket. | nih.gov |

| ALK5 Inhibitors | N-(3-fluorobenzyl)-imidazole-amine | The N-(3-fluorobenzyl) moiety is a key component of a novel, potent inhibitor with high oral bioavailability. | nih.govresearchgate.net |

| Pan-HER Inhibitors | 3-chloro-4-((3-fluorobenzyl)oxy)-aniline | This moiety led to potent inhibitors, with the (3-fluorobenzyl)oxy group making novel interactions in the allosteric pocket. | mdpi.com |

This table is interactive. Users can sort and filter the data based on the columns.

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational methods are indispensable for understanding the three-dimensional structure and electronic properties that underpin the biological activity of this compound.

Conformational Analysis and Energy Landscapes

In N-benzylaniline, the two aromatic rings are oriented nearly perpendicular to each other, with reported intersection angles of approximately 80-81°. nih.govresearchgate.net For benzylamine (B48309) derivatives, the general torsion angle τ1 (Cortho-Cipso-Cα-N) is typically near 90°, which minimizes steric clash between the amine substituent and the phenyl ring. colostate.edu Applying these principles to this compound, it is expected that the molecule exists as a mixture of conformers. The relative energies of these conformers would be influenced by steric interactions involving the ortho-fluorine and meta-methyl groups on the aniline ring, as well as the meta-fluorine on the benzyl ring. These substituents will create a unique energy landscape, favoring specific spatial arrangements of the aromatic rings that are likely crucial for recognition by a biological target.

Quantum Chemical Calculations for Electronic Properties (e.g., frontier orbitals, charge distribution)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for elucidating the electronic characteristics of the molecule. The strategic placement of two fluorine atoms has profound effects on its electronic structure. Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I), while also participating in a weaker mesomeric electron-donating effect (+M). umons.ac.be

These effects modulate the electron density across the molecule. The molecular electrostatic potential (MEP) surface would likely show regions of negative potential around the fluorine atoms and the nitrogen lone pair, indicating sites prone to electrophilic attack or hydrogen bonding. Conversely, the N-H proton would represent a region of positive potential.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding reactivity. Fluorination generally stabilizes both the HOMO and LUMO levels, often leading to a wider HOMO-LUMO energy gap. umons.ac.bersc.org This increased stability can translate to improved metabolic resistance. The distribution of these orbitals would be spread across the π-systems of the two aromatic rings, with the fluorine and methyl substituents influencing the specific localization and energy levels.

The table below presents hypothetical electronic property data for this compound, derived from principles observed in related fluorinated aromatic compounds.

| Property | Calculated Value (Hypothetical) | Interpretation |

| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.1 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.1 eV | Reflects chemical reactivity and kinetic stability; a larger gap implies higher stability. |

| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule, influenced by the electronegative F atoms. |

| Mulliken Charge on N | -0.65 | Suggests the nitrogen atom is a net electron-rich center. |

| Mulliken Charge on F (Aniline) | -0.45 | Indicates significant negative partial charge, making it a potential H-bond acceptor. |

| Mulliken Charge on F (Benzyl) | -0.42 | Indicates significant negative partial charge, also a potential H-bond acceptor. |

This is an interactive table. The data is illustrative and based on trends from quantum chemical studies of similar molecules.

Ligand-Target Docking Studies (if applicable to specific target interactions)

While the specific biological target for this compound is not explicitly defined, molecular docking simulations are a powerful tool to predict and analyze its binding mode within the active site of a relevant protein, such as a protein kinase. ugr.es Given the structural motifs, kinases are a plausible target class. nih.govresearchgate.net

In a hypothetical docking study into a kinase ATP-binding site, the following interactions would be anticipated:

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, often forming a critical "hinge-binding" interaction with backbone carbonyls of the protein.

Aromatic/Hydrophobic Interactions: The two phenyl rings can engage in π-π stacking or hydrophobic interactions with nonpolar residues in the active site. The 5-methyl group on the aniline ring would further enhance these hydrophobic interactions.

Fluorine Interactions: The fluorine atoms are key. The 3-fluoro substituent on the benzyl ring could form a hydrogen bond with a backbone N-H group or a polar side chain. The 2-fluoro substituent on the aniline ring could similarly form stabilizing interactions or modulate the pKa of the aniline nitrogen, influencing the primary hinge interaction. More accurate docking results can be achieved by using quantum chemical methods to calculate the partial charges on the ligand. researchgate.net

Pharmacophore Modeling Derived from this compound's Structure

A pharmacophore model distills the essential steric and electronic features of a molecule required for biological activity. Based on the structure of this compound, a pharmacophore model can be proposed that highlights the key features for molecular recognition.

The primary features would include:

One Hydrogen Bond Donor (HBD): The secondary amine (N-H).

Two Hydrogen Bond Acceptors (HBA): The lone pairs on the two fluorine atoms.

Two Aromatic/Hydrophobic Regions (AR/HY): The 2-fluoro-5-methylphenyl ring and the 3-fluorophenyl ring.

The spatial arrangement of these features is critical. The flexible benzyl linker allows these pharmacophoric points to adopt various conformations to fit a specific receptor site. This model can be used to screen virtual libraries for other compounds that share the same pharmacophoric features and may possess similar biological activity.

| Pharmacophoric Feature | Molecular Moiety | Potential Role in Binding |

| Hydrogen Bond Donor | N-H group | Anchoring to the protein backbone (e.g., kinase hinge region). |

| Hydrogen Bond Acceptor 1 | 2-Fluoro substituent | Interaction with donor groups in the binding pocket; pKa modulation. |

| Hydrogen Bond Acceptor 2 | 3-Fluoro substituent | Interaction with donor groups in a deeper part of the binding pocket. |

| Aromatic Region 1 | 2-Fluoro-5-methylphenyl ring | π-π stacking or hydrophobic interactions. |

| Aromatic Region 2 | 3-Fluorobenzyl ring | π-π stacking or hydrophobic interactions. |

This interactive table outlines the key structural features of the molecule that are important for its interaction with biological targets.

Preclinical and Mechanistic Investigations of 2 Fluoro N 3 Fluorobenzyl 5 Methylaniline in in Vitro Systems

Target-Specific Interaction Studies of 2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline

To understand the molecular mechanism of a novel compound, it is crucial to identify its direct biological targets. This typically involves a series of in vitro assays designed to measure its interaction with specific proteins, such as enzymes and receptors.

Enzyme Inhibition Assays (e.g., Kinase Activity Modulation)

Enzyme inhibition assays are fundamental in drug discovery to determine if a compound can modulate the activity of a specific enzyme. Kinases, a class of enzymes that play a critical role in cell signaling, are common targets for therapeutic intervention. ugr.esed.ac.uk An assay to test this compound against a panel of kinases would reveal its inhibitory potential and selectivity.

Table 1: Hypothetical Kinase Inhibition Profile of this compound This table is for illustrative purposes only, as no data is currently available for this specific compound.

| Kinase Target | IC₅₀ (nM) |

|---|---|

| Kinase A | Data not available |

| Kinase B | Data not available |

| Kinase C | Data not available |

Receptor Binding Affinity Profiling

Receptor binding assays are used to measure the affinity of a compound for a variety of receptors. This helps to identify the primary targets and potential off-target effects. A comprehensive binding profile would elucidate which receptor-mediated signaling pathways might be modulated by this compound.

Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance)

Techniques like Surface Plasmon Resonance (SPR) provide real-time data on the binding kinetics of a compound to its protein target. This analysis would offer insights into the association and dissociation rates of this compound with its putative target, further characterizing the binding interaction.

Cellular Biological Activity of this compound (Non-Human Cell Lines)

Investigating the effects of a compound in a cellular context is a critical step to validate the findings from biochemical assays and to understand its broader biological impact.

Effects on Specific Cellular Pathways and Signaling Cascades

Once a primary target is identified, further studies in relevant non-human cell lines are necessary to confirm that the compound affects the downstream signaling pathways as predicted. For instance, if the compound inhibits a specific kinase, a western blot analysis could be used to measure the phosphorylation status of the kinase's substrates.

Cellular Uptake and Intracellular Distribution Studies

Understanding if and how a compound enters cells and where it localizes is essential for interpreting its biological activity. nih.gov Cellular uptake studies would determine the permeability of this compound and its accumulation within the cell.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Impact on Cell Proliferation and Viability in Non-Human Models (e.g., specific cancer cell lines for in vitro screening)

No studies detailing the effects of this compound on the proliferation or viability of any specific cancer cell lines were identified.

Mechanism of Action Elucidation at the Molecular Level (Non-Human Systems)

There is no available research describing the molecular mechanism of action for this compound.

Investigation of Binding Stoichiometry and Kinetics with Macromolecular Targets

No data on the binding interactions, stoichiometry, or kinetics of this compound with any macromolecular targets has been published.

Structural Biology Studies of this compound-Target Complexes (e.g., X-ray crystallography, NMR spectroscopy)

No structural biology studies, such as X-ray crystallography or NMR spectroscopy, involving this compound complexed with a biological target have been reported.

Identification of Downstream Biological Effects Triggered by Target Engagement

As no molecular target has been identified, there is no information on any downstream biological effects resulting from the activity of this compound.

Metabolic Stability and Biotransformation of 2 Fluoro N 3 Fluorobenzyl 5 Methylaniline in Non Human Biological Systems

Enzymatic Degradation Pathways in In Vitro Systems (e.g., Liver Microsomes, S9 Fractions)

In vitro systems such as liver microsomes and S9 fractions are instrumental in elucidating the primary metabolic pathways of xenobiotics. For 2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline, these systems indicate that the compound undergoes several key enzymatic modifications.

Identification of Key Metabolites of this compound

While direct studies on this compound are not extensively available, the metabolic fate can be predicted based on the biotransformation of structurally related compounds, such as 2-halogenated 4-methylanilines. The primary metabolic reactions anticipated for this compound include N-dealkylation, hydroxylation of the aromatic rings and the alkyl side-chain, and N-hydroxylation.

Major potential metabolites resulting from these pathways would likely include products from side-chain C-hydroxylation, such as benzyl (B1604629) alcohols and benzaldehydes, as well as N-hydroxylation products like hydroxylamines and nitroso derivatives. uclouvain.be Aromatic ring hydroxylation is generally considered a less significant pathway for 2-halogenated 4-methylanilines. uclouvain.be

One notable type of metabolite identified in studies of similar compounds is a secondary amine, formed through a reaction involving the benzyl group. uclouvain.be For all three 2-halogenated 4-methylanilines (2-fluoro, 2-chloro, and 2-bromo), benzyl alcohols and halogenated N-(4'-aminobenzyl)-4-methylanilines were the major microsomal metabolites. uclouvain.be

Below is a table of potential key metabolites of this compound based on the metabolism of analogous compounds.

| Metabolite | Metabolic Pathway |

| 2-Fluoro-5-methylaniline (B1296174) | N-dealkylation |

| 3-Fluorobenzaldehyde (B1666160) | N-dealkylation and subsequent oxidation |

| 2-Fluoro-N-(3-fluorobenzyl)-5-(hydroxymethyl)aniline | Side-chain C-hydroxylation |

| 2-Fluoro-N-(3-fluorobenzyl)-5-formylaniline | Side-chain C-hydroxylation and subsequent oxidation |

| N-Hydroxy-2-fluoro-N-(3-fluorobenzyl)-5-methylaniline | N-hydroxylation |

| Aromatic hydroxylated derivatives | Aromatic hydroxylation |

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes

The metabolism of fluorinated anilines is heavily dependent on the activity of cytochrome P450 (CYP450) enzymes. nih.gov Studies on various fluoroanilines have shown that specific CYP450 isoenzymes are responsible for different metabolic transformations. For instance, p-hydroxylation of fluoroanilines is significantly increased in the presence of liver microsomes from rats treated with inducers of cytochrome P-450 isoenzymes d (P450 IA2) and j (P450 IIE1). nih.gov

Furthermore, defluorination, a potential metabolic pathway for fluorinated compounds, has been observed. Liver microsomes from dexamethasone-pretreated rats, which contain an inducible NADPH-dependent factor, possibly cytochrome P-450 p (P450 IIIA1), have shown effectiveness in the reductive dehalogenation of fluoroanilines. nih.gov The rate of side-chain C-hydroxylation and N-hydroxylation is also influenced by the nature of the halogen substituent, with fluorinated compounds showing specific patterns of metabolism. uclouvain.be

Metabolic Transformations in Ex Vivo Models (e.g., Tissue Slices, Organ Perfusion)

Ex vivo models, such as tissue slices and organ perfusion, provide a more integrated view of metabolic processes, retaining some of the cellular architecture and interplay between different cell types.

Profiling of Biotransformation Products in Non-Human Tissue Models

While specific ex vivo studies on this compound are not available, research on related fluorinated compounds in models like isolated hepatocytes can offer insights. For instance, in vitro studies with human hepatocytes have shown that 4-fluoroanilino quinazoline (B50416) derivatives undergo rapid degradation, likely due to metabolic defluorination. nih.gov In contrast, 2- and 3-fluoroaniline (B1664137) derivatives were found to be significantly more stable. nih.gov This suggests that the position of the fluorine atom on the aniline (B41778) ring is a critical determinant of metabolic stability.

Based on these findings, it can be inferred that this compound, having a fluorine at the 2-position of the aniline ring, would likely exhibit greater metabolic stability compared to a hypothetical 4-fluoro isomer. Biotransformation profiling in non-human tissue models would likely confirm the metabolites identified in in vitro systems, while also potentially revealing unique metabolites formed due to the more complex cellular environment.

Comparative Metabolism Across Different Non-Human Species Models

Metabolic pathways can exhibit significant variation across different species, which is a crucial consideration in preclinical drug development. For fluorinated anilines, the relative rates of different metabolic reactions can differ. For example, the rate of side-chain C-hydroxylation in rat liver microsomes for 2-halogenated 4-methylanilines increases in the order of 2-fluoro < 2-chloro < 2-bromo-4-methylaniline. uclouvain.be Conversely, the rate of N-hydroxylation follows a different trend. uclouvain.be

Such species-specific differences in metabolism underscore the importance of evaluating the biotransformation of this compound across various non-human species models to obtain a comprehensive understanding of its metabolic fate before any potential extrapolation to humans.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example:

- Step 1 : React 5-methyl-2-fluoroaniline with 3-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to form the benzylated intermediate .

- Step 2 : Optimize reaction conditions (temperature: 80–100°C, 12–24 hours) to enhance yield and purity. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

- Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid over-alkylation byproducts.

Q. How is the purity and structural identity of this compound verified?

- Analytical Techniques :

- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

- NMR : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.4 ppm, fluorinated carbons at δ 115–125 ppm) and ¹⁹F NMR (δ -110 to -120 ppm for Ar-F) .

- Mass Spectrometry : ESI-MS (expected [M+H]⁺ ≈ 248.1 g/mol) .

Q. What are the stability considerations during storage?

- Storage : Store in airtight, amber vials under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture or oxidizing agents to prevent degradation of the amine group .

Advanced Research Questions

Q. How does the electronic nature of substituents influence reactivity in downstream modifications?

- Mechanistic Insights :

- The 2-fluoro group on the aniline ring is electron-withdrawing, directing electrophilic substitutions to the para position. The 3-fluorobenzyl moiety introduces steric hindrance, affecting regioselectivity in cross-coupling reactions .

- Experimental Design : Use DFT calculations to map electron density distribution and predict reactive sites .

Q. What strategies resolve contradictions in reported biological activity data?

- Approach :

- Comparative Studies : Test the compound against analogs (e.g., bromo or chloro derivatives) under standardized assays (e.g., enzyme inhibition, cytotoxicity) .

- Data Normalization : Control for variables like solvent (DMSO concentration ≤0.1%) and cell line viability .

- Case Study : Discrepancies in MAO-B inhibition assays may arise from fluorobenzyl orientation; molecular docking can validate binding modes .

Q. What in silico methods predict biological interactions of this compound?

- Computational Tools :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinase domains or GPCRs.

- QSAR Models : Train models on fluorinated aniline derivatives to predict logP (≈2.8) and bioavailability .

Q. How is regioselectivity managed during electrophilic aromatic substitution (EAS)?

- Directing Group Strategy :

- The 5-methyl group acts as an ortho/para director, while the 2-fluoro group meta-directs. Competing effects require protective steps (e.g., Boc protection of the amine) to control substitution patterns .

Q. What role does this compound play in material science applications?

- Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.